molecular formula C14H19FN2O3S B2715109 1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine CAS No. 2320861-02-5

1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2715109
CAS No.: 2320861-02-5
M. Wt: 314.38
InChI Key: PNBOTEQHOVYGHC-UHFFFAOYSA-N
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Description

1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonyl group. The fluoro-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolidine ring.

    Substitution: The fluoro-methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the fluoro-methoxyphenyl group can enhance binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Fluoro-4-methoxyphenyl)ethyl]-3-{[1-(methylsulfanyl)cyclopropyl]methyl}urea
  • 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

1-[1-(3-Fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyrrolidine is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a fluoro-methoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-20-14-5-4-12(8-13(14)15)21(18,19)17-9-11(10-17)16-6-2-3-7-16/h4-5,8,11H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBOTEQHOVYGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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